molecular formula C20H30O2 B207468 Abietic Acid CAS No. 8050-09-7

Abietic Acid

Cat. No.: B207468
CAS No.: 8050-09-7
M. Wt: 302.5 g/mol
InChI Key: RSWGJHLUYNHPMX-ONCXSQPRSA-N
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Description

Abietic Acid (CAS 514-10-3) is a natural, tricyclic diterpenoid carboxylic acid and a primary component of rosin, predominantly sourced from coniferous trees like Pinus palustris . This chiral molecule features a characteristic phenanthrene-like ring system and is supplied as a high-purity, yellowish solid that is soluble in organic solvents including ethanol, acetone, and ether . Key Research Applications & Mechanisms this compound is a versatile compound for biochemical and pharmacological research, with studies revealing multiple mechanisms of action: • Anticancer Research: Demonstrates potent antiproliferative activity against various cancer cell lines, including breast (MCF-7) and non-small cell lung cancer (NSCLC), by inducing cell cycle arrest at the G0/G1 or G2/M phases and promoting apoptosis through both mitochondrial and extrinsic pathways . Its efficacy involves the downregulation of key proteins like cyclin D1 and CDK4, and the inhibition of the PI3K/Akt and NF-κB signaling pathways . Emerging research also highlights its role in inducing ferroptosis in bladder cancer cells . • Metabolic & Inflammatory Disease Research: Shows significant promise in metabolic studies, where it alleviates endoplasmic reticulum stress and reduces lipid accumulation in human primary hepatocytes via the AMPK/ORP150 signaling pathway, suggesting potential for treating non-alcoholic fatty liver disease (NAFLD) . It also possesses well-documented anti-inflammatory and anti-obesity properties, partly through the inhibition of lipoxygenase activity . • Antimicrobial Properties: Serves as a starting material for synthesizing derivatives with antibacterial and antifungal activities, underpinning its role in plant defense . Traditional & Industrial Use Historically a major component of naval stores, this compound remains commercially important in the production of resins, soldering fluxes, coatings, varnishes, printing inks, soaps, and as a sizing agent in papermaking . Its chemical reactivity allows for various modifications, including hydrogenation, esterification, and Diels-Alder reactions, to create derivatives for material science applications . Safety Information This product is For Research Use Only. It is not intended for diagnostic or therapeutic use. This compound may be a skin sensitizer and can cause allergic contact dermatitis . Researchers should refer to the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
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InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1
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InChI Key

RSWGJHLUYNHPMX-ONCXSQPRSA-N
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Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
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Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C
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Molecular Formula

C20H30O2
Record name ABIETIC ACID
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Related CAS

10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt)
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DSSTOX Substance ID

DTXSID7022047
Record name Abietic acid
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Molecular Weight

302.5 g/mol
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Physical Description

Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline]
Record name ABIETIC ACID
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Boiling Point

482 °F at 9 mmHg (NTP, 1992)
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CAS No.

514-10-3, 8050-09-7, 15522-12-0
Record name ABIETIC ACID
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Record name Abietic acid dimer
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Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)-
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Melting Point

343 to 345 °F (NTP, 1992)
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Preparation Methods

Sodium Abietate-Mediated Isolation

The alkali metal abietate method, described in US2296503A, leverages the formation of sodium acid abietate (3:1 this compound-to-sodium ratio) to isolate this compound from rosin. Key steps include:

  • Isomerization : Gum rosin is dissolved in ethanol and treated with HCl (37%) at 70°C for 30 minutes to isomerize non-abietic resin acids into this compound.

  • Neutralization : NaOH (40%) is added to neutralize excess HCl, forming sodium abietate.

  • Precipitation : The sodium acid abietate precipitate is separated via centrifugation and washed with 90% ethanol.

  • Dissociation : The precipitate is treated with a solvent system (e.g., 80% ethanol and gasoline) to dissociate sodium abietate into this compound and recyclable sodium abietate.

Conditions :

  • Temperature: 40–70°C

  • Solvents: Ethanol, gasoline, acetone

  • Yield: ~110 g this compound per 450 g rosin (24% yield)

  • Purity: Acid number ~185, drop melting point ~90°C

Solvent Recycling and Scalability

A notable advantage is the closed-loop recycling of sodium abietate, reducing chemical consumption. For example, spray-dried sodium abietate is reused in subsequent batches, requiring only 37.9 g to process 108 g of this compound. This method is scalable for industrial production, with patents demonstrating consistent results across gum, wood, and French rosins.

Fractional Distillation and Crystallization

High-Vacuum Distillation

US1846639A outlines a two-step process combining vacuum distillation and crystallization:

  • Distillation : Wood rosin is distilled under high vacuum (2 mmHg) to separate fractions. The intermediate fraction (93% this compound) is collected.

  • Crystallization : The distillate is dissolved in 80% ethanol, cooled to 20°C, and filtered to isolate this compound crystals.

Conditions :

  • Vacuum: 2 mmHg

  • Crystallization solvent: 80% ethanol

  • Yield: 70–80% recovery from the intermediate fraction

  • Purity: Melting point 165°C after recrystallization

Mother Liquor Reprocessing

The mother liquor from crystallization is evaporated and redistilled to recover additional this compound. This iterative process ensures minimal waste, with the final residue repurposed as pale rosin.

Microwave-Assisted Isomerization

Catalyzed Isomerization

CN101020630A introduces a microwave-enhanced method:

  • Reaction : Rosin, 95% ethanol, and concentrated HCl are irradiated under nitrogen at 640 W (81–86°C) for 1 hour.

  • Crystallization : The solution is cooled to -7°C for 12 hours, yielding crude this compound.

  • Purification : Acetone recrystallization (three cycles) produces 96.8% pure this compound.

Conditions :

  • Microwave power: 320–640 W

  • Reaction time: 0.5–3.0 hours

  • Yield: 96% purity after recrystallization

Advantages Over Conventional Heating

Microwave irradiation reduces reaction time from hours to minutes by enabling rapid, uniform heating. The method avoids toxic solvents and achieves higher yields compared to traditional acid-catalyzed processes.

Amine Salt Method

Isolation via Amine Complexation

As detailed in Kyoto University research, this compound is isolated from pine oleoresin using amine salts:

  • Salt Formation : Rosin is treated with amines (e.g., ethanolamine) to form abietate salts.

  • Acidification : The salts are acidified with mineral acids to precipitate this compound.

Conditions :

  • Solvents: Ethanol, acetone

  • Purity: >95% after recrystallization

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)TimeScalability
Alkali Metal Abietate2485–908–12 hoursIndustrial
Vacuum Distillation70–809324+ hoursModerate
Microwave-Assisted>9596.81 hourLab-scale
Amine Salt80–859512–24 hoursLab-scale

Key Findings :

  • The alkali metal abietate method is optimal for large-scale production due to solvent recycling.

  • Microwave-assisted isomerization offers the highest purity and shortest reaction time but requires specialized equipment.

  • Vacuum distillation remains relevant for high-purity applications despite longer processing times.

Q & A

Basic Research Questions

Q. How can the molecular structure and stability of abietic acid be determined using computational methods?

  • Methodological Approach :

  • Employ density functional theory (DFT) at the B3LYP/6-31+G~ level to optimize geometry and calculate thermodynamic parameters. Compare results with Hartree-Fock methods and experimental data to validate accuracy .
  • Analyze relative energies of this compound derivatives (e.g., dehydrothis compound) to predict stability trends. Use molecular modeling software (e.g., Gaussian) for visualization and orbital analysis .
    • Key Data :
  • DFT-B3LYP shows the smallest error (vs. experimental data) for bond lengths and angles .
  • Molecular weight: 302.451 g/mol; SMILES: CC(C)C3=CC2=CCC1C(C)(CCCC1(C)C(O)=O)C2CC3 .

Q. What experimental protocols are recommended for detecting this compound in complex mixtures?

  • Methodological Approach :

  • HPLC : Use a C18 column with UV detection at 241 nm. Linear range: 1.40–21.03 μg/mL; recovery rate: 99.5% (RSD 1.7%) .
  • GC-MS : Apply area correction normalization with longifolene as an internal standard. Relative mass correction factor for this compound: 2.6349; recovery: 105.35% .
    • Validation : Confirm positive results via UPLC-Q-TOF for high-resolution mass spectrometry (HRMS) and fragmentation patterns .

Advanced Research Questions

Q. How do surface properties of activated carbon influence the catalytic conversion of this compound?

  • Methodological Approach :

  • Modify activated carbon by thermal elimination of acid functional groups to create basic surfaces (e.g., CGRAN-He). Measure conversion rates via dehydrogenation/isomerization pathways using time-resolved GC analysis .
  • Calculate specific conversion rates using the initial slope of conversion vs. time plots (e.g., 0.12 mmol·g⁻¹·h⁻¹ for CGRAN-He) .
    • Key Findings :
  • Strong acid sites enhance adsorption but reduce catalytic activity due to competitive adsorption .
  • Basic surfaces favor dehydrogenation via electron-deficient active sites .

Q. What mechanisms underlie this compound’s neuroprotective effects in traumatic brain injury (TBI)?

  • Methodological Approach :

  • Use a rat TBI model to assess neurological deficits (e.g., modified Neurological Severity Score). Measure inflammatory markers (IL-6, TNF-α) via ELISA and MAPK/NF-κB pathway activation via Western blot .
  • Administer this compound intraperitoneally (e.g., 20 mg/kg/day) and compare outcomes with controls .
    • Key Findings :
  • This compound suppresses MAPK phosphorylation (p38, JNK) and NF-κB nuclear translocation, reducing apoptosis by 40% .
  • Blood-brain barrier integrity improves by 35% (measured via Evans blue extravasation) .

Q. How can this compound be structurally modified to enhance its bioactivity?

  • Methodological Approach :

  • Synthesize derivatives via ring distortion (e.g., epoxidation, Diels-Alder reactions) and assess bioactivity using in vitro assays (e.g., MIC for antimicrobial activity) .
  • Prioritize sp³-hybridized carbons and stereogenic centers to increase structural complexity .
    • Key Data :
  • Sodium abietate (water-soluble derivative) shows MIC of 12.5 μg/mL against Staphylococcus aureus .
  • Derivatives with hydroxyl or ketone groups exhibit 50% higher antitumor activity (vs. parent compound) in MCF-7 cells .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abietic Acid
Reactant of Route 2
Abietic Acid

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